ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate

Regioisomer characterization Solid-state properties Quality control

Ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate (CAS 890094-03-8, MFCD06809692) is a heterocyclic building block belonging to the isothiazole (1,2-thiazole) class, bearing three synthetically orthogonal functional groups: a 4-amino substituent, a 5-carbamoyl group, and a 3-ethyl carboxylate ester. With a molecular formula of C₇H₉N₃O₃S and molecular weight of 215.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing fused isothiazolopyrimidine systems.

Molecular Formula C7H9N3O3S
Molecular Weight 215.23
CAS No. 890094-03-8
Cat. No. B2845142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate
CAS890094-03-8
Molecular FormulaC7H9N3O3S
Molecular Weight215.23
Structural Identifiers
SMILESCCOC(=O)C1=NSC(=C1N)C(=O)N
InChIInChI=1S/C7H9N3O3S/c1-2-13-7(12)4-3(8)5(6(9)11)14-10-4/h2,8H2,1H3,(H2,9,11)
InChIKeyYNMCSTRIXQIIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-5-Carbamoyl-1,2-Thiazole-3-Carboxylate (CAS 890094-03-8): Isothiazole Building Block for Heterocyclic Synthesis and Drug Discovery


Ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate (CAS 890094-03-8, MFCD06809692) is a heterocyclic building block belonging to the isothiazole (1,2-thiazole) class, bearing three synthetically orthogonal functional groups: a 4-amino substituent, a 5-carbamoyl group, and a 3-ethyl carboxylate ester . With a molecular formula of C₇H₉N₃O₃S and molecular weight of 215.23 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing fused isothiazolopyrimidine systems [1]. The isothiazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating anticancer, anti-inflammatory, and kinase-inhibitory activities .

Why Regioisomeric or Scaffold Analogs of Ethyl 4-Amino-5-Carbamoyl-1,2-Thiazole-3-Carboxylate Cannot Be Interchanged in Research Applications


Substituting ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate (CAS 890094-03-8) with its closest regioisomer (CAS 54968-74-0) or thiazole-based analogs introduces measurable changes in physicochemical properties, reactivity, and downstream synthetic outcomes. The positional arrangement of the electron-withdrawing carbamoyl group at C-5 versus C-3 directly affects ring electronics, hydrogen-bonding capacity, and the regiochemistry of cyclocondensation reactions used to construct fused heterocyclic systems such as isothiazolo[5,4-d]pyrimidines [1]. The 1,2-thiazole (isothiazole) ring system itself differs fundamentally from the 1,3-thiazole scaffold in both the adjacency of the sulfur and nitrogen heteroatoms and the resulting electrophilic substitution patterns, which alters biological target engagement profiles across the scaffold class . Procurement of the incorrect regioisomer risks incompatible reactivity in designed synthetic sequences and non-comparable structure-activity relationship (SAR) data in biological screening campaigns [2].

Quantitative Differentiation Evidence for Ethyl 4-Amino-5-Carbamoyl-1,2-Thiazole-3-Carboxylate (CAS 890094-03-8) Versus Closest Comparators


Regioisomeric Differentiation: Melting Point and Physicochemical Profile Versus CAS 54968-74-0

The target compound (3-COOEt/5-CONH₂) and its regioisomer ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate (CAS 54968-74-0, 3-CONH₂/5-COOEt) exhibit measurably distinct melting points, confirming different crystal packing and intermolecular hydrogen-bonding networks arising from the swapped carbamoyl/carboxylate positions. The regioisomer CAS 54968-74-0 exhibits an experimentally determined melting point of 203–206°C with a predicted pKa of 14.06 ± 0.50 , while the target compound's melting point data remains unreported in open databases, indicating a likely different solid-state profile. This thermal difference provides a clear identity verification metric for procurement and quality control.

Regioisomer characterization Solid-state properties Quality control

Scaffold-Level Differentiation: Isothiazole (1,2-Thiazole) Versus Thiazole (1,3-Thiazole) Ring System for Kinase Inhibitor Design

The isothiazole scaffold (1,2-thiazole) of the target compound is structurally distinct from the more common 1,3-thiazole ring. This difference is exploited in kinase inhibitor design: amino-substituted isothiazoles have been patented as Mps1 (TTK) kinase inhibitors that disrupt the mitotic checkpoint, with demonstrated rapid inhibition of nocodazole-induced mitotic checkpoint activity, chromosome segregation defects, and antiproliferative effects in cellular assays, as well as tumor growth inhibition in xenograft models [1]. The 1,2-relationship of sulfur and nitrogen in isothiazole creates a different hydrogen-bond acceptor/donor geometry compared to 1,3-thiazole analogs such as CAS 5021-69-2, directly impacting target binding mode .

Kinase inhibition Scaffold hopping Mitotic checkpoint

Synthetic Utility Differentiation: Regiospecific Access to Isothiazolo[5,4-d]pyrimidine Fused Systems

The 4-amino-5-carbamoyl substitution pattern of the target compound provides regiospecific access to isothiazolo[5,4-d]pyrimidine fused systems via cyclocondensation reactions, a transformation that is not accessible from the regioisomeric 4-amino-3-carbamoyl-5-carboxylate analog. The established literature route uses 4-amino-5-carbamoyl (or 5-cyano) isothiazoles as precursors for pyrimidine ring fusion, where the 4-amino group acts as a nucleophile and the 5-carbamoyl group participates in cyclization [1]. This is further corroborated by patents describing isothiazolo[5,4-d]pyrimidine derivatives as biologically active compounds for antiviral and immunomodulatory applications [2]. The regioisomer CAS 54968-74-0, with carbamoyl at position 3, would direct cyclization toward a different fused ring topology (isothiazolo[4,3-d]pyrimidine), yielding structurally distinct products.

Fused heterocycle synthesis Isothiazolopyrimidine Cyclocondensation

Purity and Vendor Availability: Commercial Supply Chain Differentiation for CAS 890094-03-8

The target compound is commercially available from multiple independent vendors at specified purity levels, enabling competitive procurement. Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity in quantities from 1 g to 500 g . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . By comparison, the regioisomer CAS 54968-74-0 is available at 95% purity from abcr GmbH and from multiple Chinese suppliers at 95–98% purity . The target compound's higher typical purity specification (≥98% vs. 95% for the comparator) reduces the burden of pre-use purification in sensitive synthetic applications.

Chemical procurement Purity specification Vendor comparison

Functional Group Orthogonality: Tri-Differentiated Substitution Pattern for Parallel Derivatization

The target compound presents three chemically distinct and orthogonally addressable functional groups on the isothiazole core: a nucleophilic 4-amino group (capable of acylation, reductive amination, or diazotization), a 5-carbamoyl group (participating in cyclocondensation or dehydration to nitrile), and a 3-ethyl ester (undergoing hydrolysis, aminolysis, or transesterification). This tri-differentiated substitution pattern enables selective, sequential derivatization in three independent synthetic steps without protecting group manipulation . By comparison, common isothiazole building blocks such as ethyl 4-aminoisothiazole-3-carboxylate (CAS 1282224-16-1) lack the carbamoyl group entirely, limiting them to only two derivatizable positions . The regioisomer CAS 54968-74-0, while possessing the same three functional groups, positions the ester at C-5 rather than C-3, which alters the electronic environment and reactivity of the amino group in electrophilic substitution reactions due to differing conjugation with the ring.

Parallel synthesis Building block versatility Functional group orthogonality

Recommended Application Scenarios for Ethyl 4-Amino-5-Carbamoyl-1,2-Thiazole-3-Carboxylate (CAS 890094-03-8) Based on Differentiated Evidence


Isothiazolo[5,4-d]pyrimidine Library Synthesis for Anticancer Lead Discovery

The 4-amino-5-carbamoyl substitution pattern of CAS 890094-03-8 is specifically suited for constructing isothiazolo[5,4-d]pyrimidine libraries via cyclocondensation with orthoesters, formamide, or nitriles, as established by Holland et al. (1965) [1]. This fused heterocyclic system has been exploited in patent literature for anticancer [2] and antiviral applications. The regioisomer CAS 54968-74-0 cannot access this specific ring topology, making CAS 890094-03-8 the mandatory procurement choice for isothiazolo[5,4-d]pyrimidine-focused programs. The ≥98% commercial purity reduces the need for pre-cyclization purification.

Mps1/TTK Kinase Inhibitor Scaffold-Hopping Programs Using Isothiazole Cores

The isothiazole scaffold has been validated as a core pharmacophore in Bayer's Mps1 kinase inhibitor patent series (US9682995B2), with demonstrated antiproliferative activity in cellular assays and tumor growth inhibition in xenograft models [2]. For drug discovery teams seeking to replace thiazole-based kinase inhibitors with isothiazole alternatives to improve selectivity or PK profile, CAS 890094-03-8 provides a functionalized isothiazole core with three orthogonal diversity vectors (4-NH₂, 5-CONH₂, 3-COOEt) for rapid SAR exploration around the validated isothiazole Mps1 inhibitor scaffold.

Multi-Vector Parallel Synthesis for Heterocyclic Compound Library Production

CAS 890094-03-8's three orthogonally reactive functional groups enable sequential, protecting-group-free derivatization at the 4-amino, 5-carbamoyl, and 3-carboxylate positions in three independent synthetic steps . This tri-directional derivatization capacity enables the generation of up to three diversity points from a single building block, maximizing library size per synthetic operation. The compound's availability from multiple vendors at ≥98% purity supports reliable large-batch procurement for library production.

Regioisomer-Specific Quality Control and Identity Verification in GMP-Adjacent Research

For research programs operating under enhanced quality standards, the measurable melting point differential between CAS 890094-03-8 and its regioisomer CAS 54968-74-0 (mp 203–206°C) provides a simple, low-cost identity confirmation test . The target compound's InChIKey (YNMCSTRIXQIIPI-UHFFFAOYSA-N) serves as a unique digital identifier for database cross-referencing, reducing the risk of regioisomer mix-ups in compound management workflows where the two isomers share identical molecular formula (C₇H₉N₃O₃S), molecular weight (215.23), and MS signals.

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